2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide
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Overview
Description
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an aniline derivative, which is further substituted with an ethyl group and a tert-butylacetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzenesulfonyl chloride, which is then reacted with 2-ethylaniline to form the intermediate benzenesulfonamide. This intermediate is further reacted with tert-butylacetyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Research has explored its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and disrupt cellular processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group is known to form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This compound has been shown to inhibit carbonic anhydrase enzymes by binding to the zinc ion in the active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
Similar compounds to 2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide include other benzenesulfonamide derivatives such as:
N-(4-sulfamoylphenyl)acetamide: Known for its use as a diuretic agent.
N-(2-chlorobenzenesulfonyl)aniline: Used in the synthesis of various pharmaceuticals.
N-(benzenesulfonyl)-2-methylaniline: Studied for its potential antimicrobial properties
These compounds share similar structural features but differ in their specific substituents, which can significantly affect their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-5-16-11-9-10-14-18(16)22(15-19(23)21-20(2,3)4)26(24,25)17-12-7-6-8-13-17/h6-14H,5,15H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBQPWXFICQNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC(C)(C)C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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